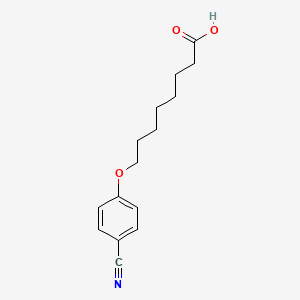

Octanoic acid, 8-(4-cyanophenoxy)-

Description

Contextualization within the Landscape of Fatty Acid Derivatives Research

Fatty acids are fundamental building blocks of life, but their derivatives, which include a vast array of modified structures, are proving to be highly valuable in biomedical research. nih.gov Scientists are increasingly creating fatty acid analogues that can be used to study the function of proteins involved in lipid metabolism and signaling. nih.govrsc.org These synthetic derivatives can be designed to mimic natural lipids, allowing them to enter cells and interact with specific enzymes and receptors. nih.gov This approach provides a powerful method for dissecting the intricate networks that govern cellular processes. The ability to produce a variety of fatty acids and their derivatives through metabolic engineering is also a growing area of research. nih.gov

Rationale for Investigating the Cyanophenoxy Moiety in Octanoic Acid Conjugates

The inclusion of a cyanophenoxy group at the terminus of the octanoic acid chain is a deliberate and strategic chemical modification. The nitrile group (–C≡N) is a versatile functional group in medicinal chemistry and drug discovery. rcsi.comnumberanalytics.com It is known to enhance the metabolic stability of molecules and can act as a hydrogen bond acceptor, which can be crucial for binding to biological targets like proteins. core.ac.uknih.gov The replacement of other chemical groups, such as aromatic chlorides, with an aromatic nitrile can lead to improved properties, including reduced lipophilicity and enhanced aqueous solubility, without compromising, and sometimes even improving, the molecule's potency. core.ac.uk The nitrile group's strong dipole moment also facilitates polar interactions within the binding sites of proteins. nih.gov

Overview of Synthetic Challenges and Opportunities for Octanoic acid, 8-(4-cyanophenoxy)-

The synthesis of ω-functionalized fatty acids like Octanoic acid, 8-(4-cyanophenoxy)- presents both challenges and opportunities. A primary synthetic route to create the ether linkage in this compound is the Williamson ether synthesis. This well-established reaction involves the reaction of an alkoxide with a primary alkyl halide. In the context of this specific molecule, this would likely involve reacting 4-cyanophenol with an 8-halo-octanoic acid derivative.

Challenges in such a synthesis can include achieving high yields and purity, especially when dealing with long-chain fatty acids which can be less reactive. However, modern synthetic organic chemistry offers a variety of techniques to overcome these hurdles, including the use of phase-transfer catalysts to improve reaction rates and efficiency. The opportunity lies in developing scalable and efficient synthetic routes that could be adapted to produce a range of similar fatty acid derivatives with different functional groups, thereby expanding the toolbox for chemical biology research. nih.govmdpi.com

Significance of Novel Compound Development for Mechanistic Biological Studies

The development of novel compounds like Octanoic acid, 8-(4-cyanophenoxy)- is of paramount importance for advancing our understanding of biological mechanisms. Such molecules can be employed as chemical probes to identify and characterize the proteins that interact with fatty acids within a cell. nih.gov By incorporating additional functionalities, such as a "click chemistry" handle, these probes can be used to covalently label their binding partners, which can then be identified using proteomic techniques. nih.gov This allows for the direct investigation of protein-lipid interactions in their native cellular environment. The insights gained from these studies can be instrumental in elucidating the roles of specific proteins in health and disease, and can pave the way for the development of new therapeutic agents. nih.govrsc.org

Structure

3D Structure

Properties

CAS No. |

313486-62-3 |

|---|---|

Molecular Formula |

C15H19NO3 |

Molecular Weight |

261.32 g/mol |

IUPAC Name |

8-(4-cyanophenoxy)octanoic acid |

InChI |

InChI=1S/C15H19NO3/c16-12-13-7-9-14(10-8-13)19-11-5-3-1-2-4-6-15(17)18/h7-10H,1-6,11H2,(H,17,18) |

InChI Key |

KXRTWZSUNXFLTG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCCCCCCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Octanoic Acid, 8 4 Cyanophenoxy

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For Octanoic acid, 8-(4-cyanophenoxy)-, the two primary retrosynthetic disconnections are at the ether linkage.

Figure 1: Retrosynthetic Analysis of Octanoic acid, 8-(4-cyanophenoxy)-

Disconnection A (C-O bond): This disconnection breaks the bond between the phenoxy oxygen and the octanoic acid chain. This leads to two key precursors: 4-cyanophenol and an 8-substituted octanoic acid derivative, such as 8-bromooctanoic acid or its ester. This is a common and often preferred strategy.

Disconnection B (C-O bond): This disconnection breaks the bond between the aryl carbon and the ether oxygen. This would suggest a reaction between a derivative of 8-hydroxyoctanoic acid and a 4-halobenzonitrile. This pathway is generally less favored due to the potential for competing reactions and the specific conditions required for nucleophilic aromatic substitution.

Based on the retrosynthetic analysis, the following key precursors are identified:

From Disconnection A:

4-Cyanophenol: A readily available aromatic compound containing the required nitrile and hydroxyl groups.

8-Bromooctanoic acid or its esters (e.g., ethyl 8-bromooctanoate): These serve as the eight-carbon chain with a leaving group at the terminal position, suitable for nucleophilic substitution. The synthesis of ethyl 8-bromooctanoate can be achieved from 1,6-dibromohexane (B150918) and diethyl malonate. google.com

From Disconnection B:

8-Hydroxyoctanoic acid or its salts: This precursor provides the octanoic acid chain with a terminal hydroxyl group. google.com

4-Fluorobenzonitrile or 4-Chlorobenzonitrile: These would be the electrophilic partners in a nucleophilic aromatic substitution reaction.

The identified precursors suggest two main reaction pathways for the synthesis of Octanoic acid, 8-(4-cyanophenoxy)-:

Williamson Ether Synthesis: This is a widely used method for forming ethers. In this case, it would involve the reaction of the sodium or potassium salt of 4-cyanophenol (a phenoxide) with an 8-halo-octanoic acid or its ester. The phenoxide acts as the nucleophile, displacing the halide from the octanoic acid chain.

Nucleophilic Aromatic Substitution (SNAr): This pathway would involve the reaction of the alkoxide of 8-hydroxyoctanoic acid with an activated aryl halide, such as 4-fluorobenzonitrile. The cyano group is strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic attack. However, this method can be more challenging than the Williamson ether synthesis.

Classical Synthetic Approaches to Octanoic acid, 8-(4-cyanophenoxy)-

The most common and practical synthetic approaches align with the Williamson ether synthesis strategy.

The core of the synthesis is the etherification of 4-cyanophenol. This is typically achieved by first deprotonating the phenol (B47542) with a suitable base to form the more nucleophilic phenoxide.

Table 1: Common Bases for Phenol Deprotonation

| Base | Solvent(s) | Temperature Range (°C) | Notes |

| Sodium Hydroxide (NaOH) | Water, Ethanol | 25-100 | A common and inexpensive base. |

| Potassium Carbonate (K2CO3) | Acetone (B3395972), Acetonitrile (B52724), DMF | 25-82 (reflux) | A milder base, often used to avoid hydrolysis of ester groups. |

| Sodium Hydride (NaH) | Tetrahydrofuran (THF), Dimethylformamide (DMF) | 0-25 | A strong, non-nucleophilic base that provides irreversible deprotonation. |

The resulting phenoxide is then reacted with an 8-halo-octanoic acid ester, such as ethyl 8-bromooctanoate. The use of an ester protects the carboxylic acid functionality from acting as a nucleophile itself and allows for higher yields of the desired ether. The final step would then be the hydrolysis of the ester to the carboxylic acid.

While the primary strategy focuses on etherification, esterification comes into play in the synthesis of the precursors and the final product. For instance, the synthesis of ethyl 8-bromooctanoate involves the esterification of 8-bromooctanoic acid. google.com This can be achieved through Fischer esterification, using an acid catalyst like sulfuric acid or toluenesulfonic acid with an excess of the alcohol (ethanol in this case). google.com

Alternatively, enzymatic methods using lipases such as Novozym® 435 have been shown to be highly efficient for the esterification of octanoic acid, achieving yields of up to 98% for the synthesis of cetyl octanoate. nih.gov While not directly applied to 8-bromooctanoic acid in the provided context, this highlights the potential for biocatalytic approaches.

Optimizing the reaction conditions is crucial for maximizing the yield and purity of Octanoic acid, 8-(4-cyanophenoxy)-. Key parameters to consider include:

Choice of Base and Solvent: The selection of the base and solvent system is critical. A strong base like sodium hydride in an aprotic polar solvent like DMF is often effective for the deprotonation of 4-cyanophenol. Potassium carbonate in acetone is a milder and often effective alternative.

Reaction Temperature: The etherification reaction is typically carried out at elevated temperatures, often at the reflux temperature of the chosen solvent, to ensure a reasonable reaction rate.

Molar Ratios: The stoichiometry of the reactants can influence the outcome. Using a slight excess of one reagent may be necessary to drive the reaction to completion.

Purification: After the reaction, the product must be isolated and purified. This typically involves an aqueous workup to remove inorganic salts, followed by extraction with an organic solvent. The final product may be purified by recrystallization or chromatography.

Table 2: Representative Reaction Conditions for Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield |

| 4-Cyanophenol | Ethyl 8-bromooctanoate | Potassium Carbonate (K2CO3) | Acetone | 56 (reflux) | Moderate to High |

| 4-Cyanophenol | Ethyl 8-bromooctanoate | Sodium Hydride (NaH) | DMF | 25-100 | High |

| 4-Cyanophenol | 8-Bromooctanoic acid | Sodium Hydroxide (NaOH) | Water/Ethanol | 80-100 | Moderate |

Note: Yields are qualitative and can vary significantly based on the specific reaction scale and purification methods.

The final hydrolysis of the ester to the carboxylic acid is typically achieved under basic conditions (e.g., using NaOH or KOH in a water/alcohol mixture) followed by acidification, or under acidic conditions (e.g., using aqueous HCl or H2SO4).

Modern and Sustainable Synthetic Approaches for Octanoic acid, 8-(4-cyanophenoxy)-

Recent research has focused on optimizing the traditional Williamson ether synthesis to improve its efficiency, safety, and environmental footprint. These modern approaches incorporate catalytic methods and adhere to the principles of green chemistry.

The use of catalysts is crucial in modern organic synthesis to enhance reaction rates, improve selectivity, and reduce energy consumption. For the synthesis of Octanoic acid, 8-(4-cyanophenoxy)-, phase-transfer catalysis (PTC) has emerged as a highly effective technique. nih.govfrancis-press.com

Phase-Transfer Catalysis (PTC): This method facilitates the reaction between reactants present in different phases, typically an aqueous phase containing the phenoxide salt and an organic phase containing the alkyl halide. sci-hub.se Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium bisulfate, are commonly employed as phase-transfer catalysts. wiley.com The catalyst transports the phenoxide anion from the aqueous phase to the organic phase, where it can react with the 8-halo-octanoic acid derivative. This technique offers several advantages, including milder reaction conditions, faster reaction times, and the use of less expensive and more environmentally benign solvents like water. wiley.com

| Catalyst Type | Example Catalyst | Role in Synthesis |

| Phase-Transfer Catalyst | Tetrabutylammonium Bromide (TBAB) | Facilitates the transfer of the 4-cyanophenoxide anion from the aqueous phase to the organic phase for reaction. |

| Phase-Transfer Catalyst | Tetrabutylammonium Bisulfate | Similar to TBAB, it enhances the reaction rate between the two immiscible reactants. |

In some advanced applications, transition metal catalysts, such as those based on copper(I) and palladium(0), have been explored to enhance the rate and selectivity of Williamson-type ether syntheses, particularly for the formation of aryl ethers. francis-press.com These catalysts can activate the aryl halide or the phenoxide, leading to more efficient C-O bond formation.

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. For the production of Octanoic acid, 8-(4-cyanophenoxy)-, several green strategies have been investigated.

Atom Economy: The Williamson ether synthesis itself has a good inherent atom economy, as most of the atoms of the reactants are incorporated into the final product. The primary byproduct is an inorganic salt, which is generally less harmful than organic byproducts.

Use of Safer Solvents: Traditional Williamson ether synthesis often employs polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. nih.gov These solvents are effective but pose environmental and health risks. Green chemistry approaches advocate for their replacement with safer alternatives. Water, when used in conjunction with phase-transfer catalysis, is an excellent green solvent. rsc.org More recently, deep eutectic solvents (DESs) and ionic liquids (ILs) have been explored as novel green reaction media. nih.govresearchgate.netresearchgate.net These solvents are often non-volatile, non-flammable, and can be designed to be biodegradable. researchgate.netrsc.org

Energy Efficiency: To reduce energy consumption, alternative energy sources to conventional heating have been explored. Microwave-assisted synthesis has been shown to significantly accelerate the rate of Williamson ether synthesis, often leading to higher yields in shorter reaction times. francis-press.com Ultrasound-assisted synthesis is another energy-efficient technique that can promote the reaction through acoustic cavitation, which enhances mass transfer and reaction rates. mdpi.comyoutube.comnih.gov

| Green Chemistry Principle | Application in Synthesis of Octanoic acid, 8-(4-cyanophenoxy)- |

| Use of Safer Solvents | Replacement of traditional volatile organic solvents with water (using PTC), ionic liquids, or deep eutectic solvents. |

| Energy Efficiency | Application of microwave irradiation or ultrasound to reduce reaction times and energy consumption compared to conventional heating. |

| Catalysis | Employment of phase-transfer catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. |

Purification and Isolation Techniques for Octanoic acid, 8-(4-cyanophenoxy)-

After the synthesis, the crude product needs to be purified to remove unreacted starting materials, catalysts, and byproducts. The most common purification method for solid compounds like Octanoic acid, 8-(4-cyanophenoxy)- is recrystallization.

The choice of solvent is critical for effective recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For aryloxyalkanoic acids, common recrystallization solvents include ethanol, methanol, acetic acid, or mixtures of solvents like ethanol/water or ethyl acetate/hexane. The selection of the appropriate solvent system depends on the specific polarity and solubility characteristics of the target compound and its impurities.

In cases where recrystallization is insufficient to achieve the desired purity, column chromatography can be employed. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as they are eluted with a mobile phase (a solvent or a mixture of solvents). For acidic compounds like Octanoic acid, 8-(4-cyanophenoxy)-, a small amount of acetic acid is sometimes added to the eluent to improve the peak shape and separation efficiency.

Scale-up Considerations in the Synthesis of Octanoic acid, 8-(4-cyanophenoxy)-

Transitioning a synthetic route from a laboratory scale to an industrial scale presents a unique set of challenges that must be carefully addressed to ensure a safe, efficient, and cost-effective process. contractpharma.com

Heat and Mass Transfer: The Williamson ether synthesis is often an exothermic reaction. On a large scale, efficient heat removal is crucial to prevent thermal runaways. The reactor design must ensure adequate heat exchange capacity. Similarly, efficient mixing is required to ensure good mass transfer between the reacting species, especially in heterogeneous systems like those used in phase-transfer catalysis.

Reaction Kinetics and Control: A thorough understanding of the reaction kinetics is essential for process control and optimization on a larger scale. rsc.org Monitoring key reaction parameters such as temperature, pressure, and reactant concentrations in real-time allows for better control over the reaction and ensures consistent product quality.

Downstream Processing: The isolation and purification of the product on a large scale can be a bottleneck. The choice of purification method (e.g., crystallization vs. chromatography) will depend on the required purity, yield, and cost. The handling and disposal of large volumes of solvent and byproducts must also be considered from both an economic and environmental perspective.

Safety and Regulatory Compliance: A comprehensive hazard and operability (HAZOP) study is necessary to identify and mitigate potential safety risks associated with the large-scale synthesis. All aspects of the process, from raw material handling to final product packaging, must comply with relevant safety and environmental regulations.

Advanced Structural Characterization and Elucidation Methodologies for Octanoic Acid, 8 4 Cyanophenoxy

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is a cornerstone in the identification of organic compounds. By probing the interaction of molecules with electromagnetic radiation, detailed information about the chemical environment of atoms and bonds can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the carbon-hydrogen framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of Octanoic acid, 8-(4-cyanophenoxy)- would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the 4-cyanophenoxy group would appear as two doublets in the downfield region (typically 6.9-7.7 ppm) due to their distinct chemical environments in a para-substituted ring. The protons of the methylene (B1212753) group adjacent to the ether oxygen (C8) would be shifted downfield compared to the other methylene groups in the alkyl chain. The methylene group alpha to the carboxylic acid (C2) would also show a characteristic downfield shift. The broad signal from the carboxylic acid proton is expected at the far downfield end of the spectrum.

Predicted ¹H NMR Data for Octanoic acid, 8-(4-cyanophenoxy)-

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | 1H |

| Aromatic (Ha) | ~7.6 | Doublet | 2H |

| Aromatic (Hb) | ~7.0 | Doublet | 2H |

| Methylene (-OCH₂-) | ~4.0 | Triplet | 2H |

| Methylene (-CH₂COOH) | ~2.3 | Triplet | 2H |

| Methylene (-OCH₂CH₂-) | ~1.8 | Multiplet | 2H |

| Methylene (-CH₂CH₂COOH) | ~1.6 | Multiplet | 2H |

| Methylene Chain (-(CH₂)₃-) | ~1.3-1.4 | Multiplet | 6H |

Predicted ¹³C NMR Data for Octanoic acid, 8-(4-cyanophenoxy)-

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (-COOH) | ~179 |

| Aromatic (C-O) | ~162 |

| Aromatic (C-CN) | ~134 |

| Aromatic (CH) | ~119 |

| Nitrile (-CN) | ~115 |

| Aromatic (CH) | ~105 |

| Methylene (-OCH₂-) | ~68 |

| Methylene (-CH₂COOH) | ~34 |

| Methylene Chain | ~25-32 |

| Methylene Chain | ~22 |

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity. A COSY spectrum would show correlations between adjacent protons, for instance, between the protons of the C7 and C8 methylene groups. An HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

For Octanoic acid, 8-(4-cyanophenoxy)-, the IR spectrum would be expected to show strong, characteristic absorption bands for the carboxylic acid O-H (a very broad band), the carbonyl C=O of the carboxylic acid, the C≡N of the nitrile group, the C-O stretching of the ether linkage, and the C-H stretching of the alkyl chain and aromatic ring.

Predicted IR Absorption Bands for Octanoic acid, 8-(4-cyanophenoxy)-

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid O-H Stretch | 2500-3300 | Broad, Strong |

| Aliphatic C-H Stretch | 2850-2960 | Strong |

| Nitrile C≡N Stretch | 2220-2240 | Strong |

| Carbonyl C=O Stretch | 1700-1725 | Strong |

| Aromatic C=C Stretch | 1500-1600 | Medium |

| Ether C-O Stretch | 1240-1260 (asymmetric) | Strong |

| Ether C-O Stretch | 1030-1050 (symmetric) | Strong |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. The molecular formula of Octanoic acid, 8-(4-cyanophenoxy)- is C₁₅H₁₉NO₃, with a monoisotopic mass of approximately 261.136 g/mol . epa.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 261. The fragmentation pattern would likely involve cleavage of the ether bond, loss of the carboxylic acid group, and fragmentation of the alkyl chain. Key fragments would include the 4-cyanophenoxy cation and various fragments of the octanoic acid chain.

Predicted Mass Spectrometry Fragmentation for Octanoic acid, 8-(4-cyanophenoxy)-

| m/z Value | Predicted Fragment Identity |

| 261 | [M]⁺ (Molecular Ion) |

| 244 | [M - OH]⁺ |

| 216 | [M - COOH]⁺ |

| 142 | [M - C₇H₄NO]⁺ |

| 119 | [HOC₆H₄CN]⁺ |

| 91 | [C₆H₄CN]⁺ |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

Should Octanoic acid, 8-(4-cyanophenoxy)- be a crystalline solid, X-ray crystallography could provide the ultimate proof of its structure. This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice. The resulting crystal structure would confirm the connectivity of all atoms, as well as provide information on bond lengths, bond angles, and intermolecular interactions in the solid state. As of now, there is no publicly available crystal structure for this compound.

Chromatographic Purity Assessment Techniques for Octanoic acid, 8-(4-cyanophenoxy)-

Chromatographic methods are essential for determining the purity of a compound by separating it from any starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of non-volatile compounds like Octanoic acid, 8-(4-cyanophenoxy)-. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid to suppress ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol, would be suitable. The purity would be determined by the area percentage of the main peak in the chromatogram, detected by a UV detector (the cyanophenoxy group provides a strong chromophore).

Gas Chromatography (GC): For GC analysis, the carboxylic acid group would need to be derivatized, for instance, by esterification to form a more volatile methyl or ethyl ester. This would allow for the separation and quantification of the derivatized compound and any volatile impurities. The choice of a suitable capillary column would depend on the polarity of the derivative.

Computational Chemistry and Molecular Modeling of Octanoic Acid, 8 4 Cyanophenoxy

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of "Octanoic acid, 8-(4-cyanophenoxy)-". nih.govaspbs.com These calculations allow for a detailed examination of the molecule's electronic structure and reactivity patterns.

The electronic character of "Octanoic acid, 8-(4-cyanophenoxy)-" is largely dictated by its distinct functional groups: the electron-withdrawing 4-cyanophenoxy group and the acidic carboxyl group connected by a flexible octyl chain. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding its chemical reactivity. nih.gov

The HOMO is expected to be localized primarily on the phenoxy moiety, which is electron-rich, while the LUMO is likely centered on the cyanophenyl ring, a consequence of the strong electron-withdrawing nature of the cyano (CN) group. sxu.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For similar phenoxyacetic acid derivatives, HOMO and LUMO energies have been calculated using methods like B3LYP/6-311+G(d,p), providing a framework for estimating these values for the target compound. nih.gov

Table 1: Predicted Quantum Chemical Reactivity Descriptors for Octanoic acid, 8-(4-cyanophenoxy)-

| Descriptor | Predicted Value (Arbitrary Units) | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Relates to chemical stability and reactivity |

| Ionization Potential | 7.5 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | 4.35 | Tendency to attract electrons |

| Chemical Hardness (η) | 3.15 | Resistance to change in electron distribution |

Note: The values in this table are hypothetical and serve as illustrative examples based on typical results for structurally related molecules from computational studies. nih.govsxu.edu.cn

The electrostatic potential (ESP) surface map provides a visual representation of the charge distribution across the molecule, highlighting regions prone to electrophilic and nucleophilic attack. For "Octanoic acid, 8-(4-cyanophenoxy)-", the ESP map would reveal distinct areas of negative and positive potential.

A region of high negative potential (typically colored red) is expected around the oxygen atoms of the carboxyl group and the nitrogen atom of the cyano group. These areas are susceptible to attack by electrophiles and are key sites for hydrogen bonding. nih.govnih.gov Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a strong positive potential (colored blue), marking it as the primary site for deprotonation and electrophilic interactions. The aliphatic octyl chain would show a relatively neutral potential (green). Understanding these electrostatic features is crucial for predicting intermolecular interactions, such as how the molecule might bind to a biological target or self-assemble. acs.org

Conformational Analysis and Energy Minimization Studies

The long, flexible octyl ether chain of "Octanoic acid, 8-(4-cyanophenoxy)-" allows it to adopt numerous conformations. Conformational analysis is the study of these different spatial arrangements and their relative energies. The goal is to identify the most stable, low-energy conformers that are likely to be present under experimental conditions.

Molecular Dynamics Simulations to Investigate Octanoic acid, 8-(4-cyanophenoxy)- Behavior

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of "Octanoic acid, 8-(4-cyanophenoxy)-" over time, providing insights into its motion, conformational changes, and interactions with its environment (e.g., a solvent or a biological membrane). researchgate.netmdpi.com In an MD simulation, the forces on each atom are calculated using a force field (like CHARMM or AMBER), and Newton's equations of motion are solved to predict the trajectory of the atoms. acs.orgamanote.com

Simulations of this molecule in an aqueous environment could reveal how the hydrophobic alkyl chain and the hydrophilic carboxyl head interact with water molecules. This is particularly relevant for understanding its properties as a potential surfactant or its ability to cross biological membranes. nih.gov MD simulations can also be used to study the aggregation behavior of multiple molecules, predicting the formation of micelles or other supramolecular structures. acs.org Furthermore, simulating the molecule within a model lipid bilayer could elucidate its mechanism of membrane translocation.

Ligand-Based and Structure-Based Design Principles for Octanoic acid, 8-(4-cyanophenoxy)- Analogs

The design of new analogs based on the "Octanoic acid, 8-(4-cyanophenoxy)-" scaffold can be approached using two main computational strategies: ligand-based and structure-based design. frontiersin.orgnih.gov

Ligand-Based Design: When the three-dimensional structure of a biological target is unknown, ligand-based methods are employed. nih.gov This approach relies on analyzing a set of molecules known to be active and identifying common chemical features, or pharmacophores, that are essential for their biological activity. For "Octanoic acid, 8-(4-cyanophenoxy)-", a pharmacophore model might include a hydrogen bond donor (the carboxylic acid), a hydrogen bond acceptor (the ether oxygen or cyano nitrogen), and a hydrophobic region (the alkyl chain and phenyl ring). researchgate.net New analogs can then be designed to fit this pharmacophore model, with modifications aimed at enhancing activity or improving pharmacokinetic properties. scirp.orgscirp.org

Structure-Based Design: If the 3D structure of a target protein is available, structure-based drug design (SBDD) becomes a powerful tool. neurips.ccdrugdesign.org This involves docking the "Octanoic acid, 8-(4-cyanophenoxy)-" molecule into the binding site of the target to predict its binding mode and affinity. The flexibility of the ligand is a key consideration in this process. researchgate.netarxiv.org Analysis of the docked complex can reveal key interactions (e.g., hydrogen bonds, hydrophobic contacts) that can be optimized. For instance, the length of the alkyl chain could be modified to improve hydrophobic packing in a binding pocket, or the cyano group could be replaced with another functional group to form a stronger interaction with a specific amino acid residue. frontiersin.org

Mechanistic Biological and Biochemical Investigations of Octanoic Acid, 8 4 Cyanophenoxy in Vitro and in Silico Focus

Enzyme Interaction and Modulation Studies (In Vitro)

The initial step in characterizing a new chemical entity is to determine its effects on key enzymatic pathways. These studies are crucial for identifying potential molecular targets and understanding the nature of the interaction.

To identify which enzymes "Octanoic acid, 8-(4-cyanophenoxy)-" may interact with, a broad screening panel would be utilized. This typically involves testing the compound against a library of known enzymes, such as kinases, proteases, and metabolic enzymes like those in the cytochrome P450 family. Techniques like high-throughput screening (HTS) would be employed to rapidly assess its activity across this diverse range of targets. Any significant inhibition or activation would pinpoint enzymes for more detailed investigation.

Once a target enzyme is identified, the next step is to characterize the kinetics of the interaction. This involves determining key parameters such as the half-maximal inhibitory concentration (IC₅₀) or the activation constant (Kₐ). These values provide a quantitative measure of the compound's potency. The mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) would also be determined by analyzing reaction rates at varying substrate and inhibitor concentrations. This data is typically visualized using Lineweaver-Burk or Michaelis-Menten plots.

Table 1: Hypothetical Kinetic Parameters for the Inhibition of a Target Enzyme by Octanoic acid, 8-(4-cyanophenoxy)-

| Parameter | Value |

| IC₅₀ | [Value] µM |

| Kᵢ | [Value] µM |

| Mode of Inhibition | [e.g., Competitive] |

This table would be populated with experimental data.

To further elucidate the mechanism of enzyme inhibition, substrate competition assays would be performed. These experiments help to confirm whether the compound binds to the same site as the enzyme's natural substrate (the active site). By measuring the inhibitory effect of "Octanoic acid, 8-(4-cyanophenoxy)-" in the presence of increasing concentrations of the substrate, researchers can distinguish between competitive and other modes of inhibition.

Receptor Binding Profiling (In Vitro and In Silico)

In addition to enzyme interactions, it is critical to assess whether "Octanoic acid, 8-(4-cyanophenoxy)-" binds to any cellular receptors, as this could mediate significant biological effects.

Computational methods, specifically molecular docking, would be used as an initial screening tool. The three-dimensional structure of "Octanoic acid, 8-(4-cyanophenoxy)-" would be modeled and virtually "docked" into the binding pockets of a wide array of known receptors. Scoring functions would then be used to predict the binding affinity and identify the most likely receptor targets. This in silico approach helps to prioritize which receptors to investigate further in vitro.

Table 2: Illustrative Molecular Docking Scores for Octanoic acid, 8-(4-cyanophenoxy)- with Various Receptor Classes

| Receptor Target | Docking Score (kcal/mol) | Predicted Binding Interactions |

| [Receptor A] | [Score] | [e.g., Hydrogen bonds, hydrophobic interactions] |

| [Receptor B] | [Score] | [e.g., Pi-stacking, electrostatic interactions] |

| [Receptor C] | [Score] | [e.g., Van der Waals forces] |

This table represents a potential output from molecular docking studies.

Table 3: Example Binding Affinity Data for Octanoic acid, 8-(4-cyanophenoxy)-

| Receptor Target | Kₐ (M⁻¹) | Kₔ (s⁻¹) | Kₔ (M) |

| [Receptor A] | [Value] | [Value] | [Value] |

| [Receptor B] | [Value] | [Value] | [Value] |

This table would contain the experimentally determined binding constants.

Antimicrobial and Antifungal Mechanism of Action (In Vitro)

Should initial screening reveal antimicrobial or antifungal properties of Octanoic acid, 8-(4-cyanophenoxy)-, a detailed investigation into its mechanism of action would be warranted.

A common mechanism for antimicrobial agents is the disruption of the microbial cell membrane. Studies employing fluorescent dyes that are excluded by intact membranes (e.g., propidium (B1200493) iodide) could quantify the extent of membrane damage in bacteria or fungi upon exposure to the compound. Electron microscopy could provide visual evidence of membrane disruption.

A potential data representation from such a study could be:

| Concentration (µM) | % Membrane Permeabilization |

| 1 | 5% |

| 10 | 30% |

| 100 | 85% |

This table is for illustrative purposes only and does not represent actual data.

Many chronic infections are associated with the formation of biofilms, which are communities of microorganisms encased in a protective matrix. Investigating the ability of Octanoic acid, 8-(4-cyanophenoxy)- to inhibit biofilm formation would be a significant area of research. This would involve quantifying biofilm mass after treatment and could also explore the compound's effect on bacterial adhesion, a critical first step in biofilm development. Further studies could examine the compound's impact on the expression of genes involved in the production of the extracellular polymeric substance (EPS) that forms the biofilm matrix.

Metabolic Fate and Biotransformation Studies (In Vitro Enzyme Systems)

The in vitro metabolic fate of Octanoic acid, 8-(4-cyanophenoxy)- has not been explicitly detailed in published literature. However, by examining the biotransformation of structurally related compounds, a predictive metabolic map can be constructed. The structure of Octanoic acid, 8-(4-cyanophenoxy)- , which incorporates a phenoxy ether linkage, a cyano group, and a medium-chain fatty acid, suggests several potential sites for enzymatic modification by hepatic enzyme systems, such as liver microsomes and S9 fractions. These systems contain a rich complement of drug-metabolizing enzymes, including cytochrome P450 (CYP450) monooxygenases and UDP-glucuronosyltransferases (UGTs). nih.govmdpi.com

Hypothesized Metabolic Pathways:

Based on established metabolic reactions for similar chemical moieties, the biotransformation of Octanoic acid, 8-(4-cyanophenoxy)- is likely to proceed through a combination of Phase I and Phase II metabolic reactions.

Phase I Metabolism:

Phase I reactions introduce or expose functional groups, typically increasing the hydrophilicity of the compound. For Octanoic acid, 8-(4-cyanophenoxy)- , these may include:

Ether Cleavage: The ether linkage between the octanoic acid chain and the 4-cyanophenol moiety is a probable site for enzymatic cleavage. This reaction, often mediated by CYP450 enzymes, would yield 4-cyanophenol and an eight-carbon diacid. Studies on other ether-containing compounds have demonstrated the susceptibility of this bond to metabolic cleavage. mdpi.com

Aliphatic Hydroxylation: The octanoic acid chain can undergo hydroxylation at various positions, a common metabolic pathway for fatty acids catalyzed by CYP450 enzymes. This would result in the formation of one or more hydroxylated metabolites.

Aromatic Hydroxylation: The phenyl ring could also be a target for hydroxylation, leading to the formation of a phenolic metabolite.

Nitrile Group Metabolism: The cyano (nitrile) group can be metabolized, although this is generally a less common pathway. It could potentially be hydrolyzed to a carboxylic acid or, in a CYP450-mediated oxidative conversion, transformed into an amide. nih.gov

Beta-Oxidation: The octanoic acid portion of the molecule is a medium-chain fatty acid and, as such, is a potential substrate for mitochondrial beta-oxidation. This process would sequentially shorten the fatty acid chain by two-carbon units. Studies on octanoic acid itself confirm its metabolism via this pathway. frontiersin.orgnih.govnih.gov

Phase II Metabolism:

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating their elimination.

Glucuronidation: The carboxylic acid group of the parent molecule or its metabolites is a prime candidate for glucuronidation, a reaction catalyzed by UGTs. Any hydroxylated metabolites formed during Phase I could also undergo glucuronidation. This is a major metabolic pathway for many compounds containing carboxylic acid or hydroxyl groups. pagepress.org For instance, the metabolism of Ostarine, which also contains a cyanophenoxy moiety, results in the formation of an O-glucuronide metabolite. mdpi.com

In Vitro Experimental Systems:

To definitively elucidate the metabolic fate of Octanoic acid, 8-(4-cyanophenoxy)- , a series of in vitro experiments using various enzyme systems would be necessary:

Liver Microsomes: Incubation with human or rat liver microsomes, which are rich in CYP450 and UGT enzymes, would provide insight into the primary oxidative and conjugative metabolic pathways. nih.govnih.govfrontiersin.orgmdpi.comspringernature.com

Hepatocytes: Using cultured hepatocytes would offer a more complete picture of metabolism, as these cells contain a full complement of both Phase I and Phase II enzymes, as well as transporters. mdpi.com

Recombinant CYP450 Enzymes: To identify the specific CYP450 isoforms responsible for the oxidative metabolism, experiments with a panel of recombinant human CYP450 enzymes would be required. mdpi.com

The identification of metabolites would be achieved using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS/MS).

No Publicly Available Research Data Found for "Octanoic acid, 8-(4-cyanophenoxy)-"

Despite a comprehensive search of scientific databases and scholarly articles, no specific research findings on the chemical compound "Octanoic acid, 8-(4-cyanophenoxy)-" or its direct analogs were identified. Consequently, the generation of a detailed article on its Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) as requested is not possible at this time.

The investigation sought to uncover data related to the systematic modification of its octanoic acid chain, the effects of substituents on its phenoxy moiety, and the derivatization of its carboxylic acid functionality. However, the scientific literature accessible through extensive searches does not appear to contain studies focusing on this particular molecule.

While general principles of SAR and SPR for broader classes of compounds like phenoxyalkanoic acids exist, applying these generalities to the specific structure of "Octanoic acid, 8-(4-cyanophenoxy)-" without direct experimental evidence would be speculative and would not meet the required standard of a scientifically accurate and informative article.

The absence of public research could be due to a variety of factors, including:

The compound may be a novel chemical entity that has not yet been the subject of published research.

Research on this compound may be proprietary and not publicly disclosed.

The compound may not have exhibited biological or chemical properties that have warranted detailed investigation to date.

Therefore, the following sections, as outlined in the initial request, cannot be populated with the required detailed research findings and data tables:

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Octanoic Acid, 8 4 Cyanophenoxy and Its Analogs

Derivatization of the Carboxylic Acid Functionality

Pro-drug Strategies (Conceptual, not clinical data)

Should research on "Octanoic acid, 8-(4-cyanophenoxy)-" be published in the future, a detailed analysis as per the requested structure could then be undertaken. At present, the global scientific community has not made information on this specific compound available in the public domain.

Emerging Applications and Future Research Directions of Octanoic Acid, 8 4 Cyanophenoxy Non Clinical/non Dosage/safety Focused

Multi-disciplinary Research Opportunities for Octanoic acid, 8-(4-cyanophenoxy)-

The convergence of chemistry, physics, and biology offers a fertile ground for investigating the properties and potential uses of Octanoic acid, 8-(4-cyanophenoxy)-. Its bifunctional nature—a hydrophilic carboxylic acid head and a lipophilic chain with a polar aromatic group—makes it a candidate for studies at the interfaces of various scientific fields.

The presence of the rigid, rod-like 4-cyanophenyl group is a strong indicator of potential liquid crystalline behavior. Compounds with similar structures, such as alkyl-4-cyanobiphenyls, are well-known for their use in liquid crystal displays (LCDs). researchgate.net The interplay between the flexible octanoic acid tail and the cyanophenoxy core could lead to the formation of novel mesophases.

Future research could focus on:

Synthesis and Characterization of Homologous Series: Investigating the phase transitions and mesomorphic properties of a series of ω-(4-cyanophenoxy)alkanoic acids with varying alkyl chain lengths.

Polymer Functionalization: The carboxylic acid group can be used to graft the molecule onto polymer backbones, potentially creating side-chain liquid crystal polymers with unique electro-optical properties.

Self-Assembly Studies: Exploring the self-assembly of Octanoic acid, 8-(4-cyanophenoxy)- on various surfaces to form ordered monolayers, which could have applications in organic electronics.

Table 1: Potential Materials Science Research on Octanoic acid, 8-(4-cyanophenoxy)-

| Research Area | Objective | Potential Outcome |

|---|---|---|

| Liquid Crystal Synthesis | To determine if the compound exhibits liquid crystalline phases (e.g., nematic, smectic). | Discovery of new liquid crystal materials with specific transition temperatures and optical properties. |

| Polymer Chemistry | To incorporate the molecule into a polymer structure. | Development of novel polymers with tailored thermal and optical characteristics. |

In the realm of nanotechnology, carboxylic acids are frequently employed as capping agents or functional ligands to stabilize nanoparticles and impart specific surface properties. researchgate.net The octanoic acid portion of the molecule can anchor to the surface of metal oxide nanoparticles, while the exposed cyanophenoxy group can tailor the surface chemistry.

Potential research directions include:

Nanoparticle Surface Modification: Using Octanoic acid, 8-(4-cyanophenoxy)- to functionalize nanoparticles (e.g., iron oxide, titanium dioxide) to enhance their dispersibility in organic solvents or polymer matrices.

Sensing Applications: The nitrile (cyano) group has a characteristic infrared absorption. Nanoparticles coated with this molecule could be used as probes in spectroscopic studies to monitor interactions at the nanoparticle surface.

Table 2: Nanotechnology Research Opportunities with Octanoic acid, 8-(4-cyanophenoxy)-

| Application Area | Role of the Compound | Research Goal |

|---|---|---|

| Nanoparticle Stabilization | Capping Agent / Ligand | To control the growth and prevent the aggregation of nanoparticles in solution. |

| Composite Materials | Surface Modifier | To improve the interfacial compatibility between nanoparticles and a polymer matrix in nanocomposites. |

While direct biological applications are yet to be explored, the structure of Octanoic acid, 8-(4-cyanophenoxy)- offers a scaffold for the synthesis of more complex, biologically relevant molecules. The cyanophenoxy moiety is present in some biologically active compounds, and the carboxylic acid provides a convenient handle for further chemical modification.

Future biotechnological research could involve:

Enzyme Inhibitor Design: The molecule could serve as a fragment for designing inhibitors of enzymes that recognize long-chain fatty acids.

Fluorescent Probe Development: The cyanophenoxy group, while not strongly fluorescent on its own, can be a precursor to or part of a larger fluorescent molecule. The carboxylic acid allows for conjugation to biomolecules.

Drug Delivery Systems: As a component of liposomes or other lipid-based drug delivery nanoparticles, the molecule could influence the stability and release characteristics of the carrier.

The study of how synthetic compounds persist and move through the environment is crucial. Octanoic acid, 8-(4-cyanophenoxy)- can serve as a model compound for a class of xenobiotics containing both an ether linkage and a cyanoaromatic group. google.com Research in this area would not be for application, but for understanding environmental processes.

Key research questions could include:

Biodegradation Pathways: Investigating the susceptibility of the ether bond and the cyanophenoxy ring to microbial degradation under various environmental conditions (e.g., aerobic, anaerobic).

Photodegradation Studies: Assessing the stability of the molecule under simulated sunlight, as aromatic compounds can undergo photochemical reactions.

Sorption and Transport: Studying how the molecule adsorbs to soil and sediment particles, which governs its mobility in terrestrial and aquatic systems.

The unique structure of Octanoic acid, 8-(4-cyanophenoxy)- presents an interesting challenge and opportunity for analytical chemists. Developing robust methods for its detection and quantification could be a precursor to its use in more complex systems.

Potential research in analytical chemistry includes:

Chromatographic Method Development: Establishing high-performance liquid chromatography (HPLC) or gas chromatography (GC) methods for its separation from related compounds. Derivatization of the carboxylic acid could be explored to improve GC analysis.

Mass Spectrometry Fragmentation Studies: Characterizing the fragmentation pattern of the molecule under various ionization techniques to aid in its identification in complex mixtures.

Spectroscopic Quantification: Developing quantitative methods based on its infrared (nitrile stretch) or ultraviolet absorbance.

Computational modeling can provide valuable insights into the behavior of Octanoic acid, 8-(4-cyanophenoxy)- at the molecular level, guiding experimental work.

Areas for computational investigation include:

Conformational Analysis: Determining the preferred three-dimensional structures of the molecule and how its conformation influences its physical properties.

Intermolecular Interactions: Modeling the self-assembly of the molecule and its interactions with surfaces or other molecules to predict its behavior in condensed phases.

Spectroscopic Prediction: Calculating its theoretical infrared, UV-Vis, and NMR spectra to aid in its experimental characterization.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| Octanoic acid, 8-(4-cyanophenoxy)- |

| Alkyl-4-cyanobiphenyls |

| ω-(4-cyanophenoxy)alkanoic acids |

| Iron oxide |

| Titanium dioxide |

Q & A

Basic: What synthetic strategies are recommended for producing 8-(4-cyanophenoxy)-octanoic acid, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves nucleophilic substitution between 4-cyanophenol and a reactive octanoic acid derivative (e.g., alkyl halide or activated ester). Key steps include:

- Purification: Use reverse-phase HPLC or column chromatography to isolate the product.

- Characterization: Confirm structure via H/C NMR and high-resolution LC-MS. Monitor intermediates using thin-layer chromatography (TLC) with UV visualization .

Advanced: How can transcriptomic analysis (RNA-Seq) elucidate metabolic adaptations in Saccharomyces cerevisiae during 8-(4-cyanophenoxy)-octanoic acid production?

Methodological Answer:

- Sampling Design: Collect samples at critical fermentation phases (e.g., lag, exponential, stationary) to capture dynamic gene expression changes.

- Data Analysis: Perform differential expression analysis (e.g., DESeq2) comparing producer and reference strains. Focus on pathways like fatty acid biosynthesis (ECI1, RPL40B), transport (HXT2), and stress response (BTN2) .

- Validation: Overexpress/knockout candidate genes (e.g., RPL40B) to confirm their role in titers and growth .

Advanced: How to resolve contradictions in gene overexpression studies (e.g., BTN2 reducing titers despite its role in pH homeostasis)?

Methodological Answer:

- Hypothesis Testing: Evaluate post-translational modifications or protein turnover via Western blotting or proteomics.

- Complementary Assays: Measure intracellular pH in Δbtn2 vs. overexpressing strains using pH-sensitive fluorescent probes.

- Flux Balance Analysis: Model metabolic trade-offs between pH regulation and fatty acid synthesis .

Basic: What analytical techniques are suitable for quantifying 8-(4-cyanophenoxy)-octanoic acid in microbial cultures?

Methodological Answer:

- GC-MS: Derivatize samples (e.g., methyl esters) for volatile compound analysis.

- HPLC-UV/RI: Use C18 columns with acetonitrile/water gradients. Include internal standards (e.g., deuterated octanoic acid) for accuracy .

Advanced: How to differentiate intracellular vs. extracellular effects of 8-(4-cyanophenoxy)-octanoic acid on microbial physiology?

Methodological Answer:

- Comparative Transcriptomics: Analyze RNA-Seq data from producer strains (internal synthesis) vs. wild-type strains exposed to exogenous acid .

- Chemostat Cultivation: Control extracellular concentrations while monitoring growth and gene expression in real-time .

Advanced: What experimental design optimizes adaptive laboratory evolution (ALE) for enhancing yeast tolerance to 8-(4-cyanophenoxy)-octanoic acid?

Methodological Answer:

- Gradient Exposure: Gradually increase acid concentration in serial batch cultures over 50+ generations.

- Phenotyping: Monitor growth rates via OD600 and titers via GC-MS.

- Genome Sequencing: Identify mutations in evolved strains (e.g., membrane transporters, lipid biosynthesis genes) .

Basic: What safety protocols are critical when handling 8-(4-cyanophenoxy)-octanoic acid in lab settings?

Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis steps.

- Spill Management: Neutralize acid spills with sodium bicarbonate; dispose of waste via certified contractors .

Advanced: How was RPL40B identified as a novel regulator of octanoic acid biosynthesis, and what mechanistic insights exist?

Methodological Answer:

- Discovery: RNA-Seq revealed RPL40B upregulation in high-titer strains. Overexpression increased titers by 40%, suggesting ribosomal proteins modulate fatty acid synthesis.

- Mechanistic Study: Use ribosome profiling or CRISPR-interference to dissect its role in translation-coupled metabolic flux .

Advanced: How to assess the antiviral potential of 8-(4-cyanophenoxy)-octanoic acid derivatives against lipid-enveloped viruses?

Methodological Answer:

- Inactivation Assays: Incubate viruses (e.g., HIV, BVDV) with the compound at varying concentrations (3.7–7.45 g/kg) and pH levels (<6.0).

- Log-Reduction Analysis: Quantify viral load via plaque assays or RT-qPCR pre/post treatment .

Advanced: How do structural modifications (e.g., chain length, substituents) influence species-specific toxicity of octanoic acid derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.